molecular formula C8H13N B1373158 3-azatricyclo[4.2.1.0,2,5]nonane CAS No. 3927-46-6

3-azatricyclo[4.2.1.0,2,5]nonane

Cat. No.: B1373158
CAS No.: 3927-46-6
M. Wt: 123.2 g/mol
InChI Key: SMYDSCCMFGGJQF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azatricyclo[4.2.1.0,2,5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable amine precursor in the presence of a strong base. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process is designed to be efficient and cost-effective, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-azatricyclo[4.2.1.0,2,5]nonane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

3-azatricyclo[4.2.1.0,2,5]nonane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-azatricyclo[4.2.1.0,2,5]nonane involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into particular binding sites, influencing the activity of enzymes, receptors, or other biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-azatricyclo[4.2.1.0,2,5]nonane is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its rigidity and compactness make it a valuable compound for studying molecular interactions and developing new materials and drugs .

Properties

IUPAC Name

3-azatricyclo[4.2.1.02,5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-6-3-5(1)7-4-9-8(6)7/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYDSCCMFGGJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2NC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3927-46-6
Record name 3-azatricyclo[4.2.1.0,2,5]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-azatricyclo[4.2.1.0,2,5]nonane
Reactant of Route 2
3-azatricyclo[4.2.1.0,2,5]nonane
Reactant of Route 3
3-azatricyclo[4.2.1.0,2,5]nonane
Reactant of Route 4
3-azatricyclo[4.2.1.0,2,5]nonane
Reactant of Route 5
3-azatricyclo[4.2.1.0,2,5]nonane
Reactant of Route 6
3-azatricyclo[4.2.1.0,2,5]nonane

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